Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
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Overview
Description
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is an organic compound that features a cyclohexanone core with a morpholinomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride typically involves the Mannich reaction, where cyclohexanone reacts with formaldehyde and morpholine in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(morpholinomethyl)cyclohexan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and other interactions, while the cyclohexanone core provides a rigid framework that can fit into specific binding sites. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 2-(morpholinomethyl)acrylonitrile and 2-(morpholinomethyl)cyclopentanone hydrochloride share structural similarities.
Cyclohexanone derivatives: Compounds such as 2-(aminomethyl)cyclohexanone and 2-(hydroxymethyl)cyclohexanone are structurally related.
Uniqueness
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is unique due to the presence of both the morpholine ring and the cyclohexanone core, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry.
Properties
CAS No. |
37408-97-2 |
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Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
InChI Key |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
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